molecular formula C20H15N5OS B3569145 4-(2-naphthylhydrazono)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

4-(2-naphthylhydrazono)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No. B3569145
M. Wt: 373.4 g/mol
InChI Key: XJMGQFAOXOJLPL-UHFFFAOYSA-N
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Description

4-(2-naphthylhydrazono)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide, also known as "NPT" is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. This compound has been synthesized using various methods and has been shown to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of NPT is not fully understood. However, it has been reported that NPT exhibits its pharmacological activities by interacting with various cellular targets. NPT has been shown to inhibit the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a key role in the inflammatory response. NPT has also been reported to interact with GABA receptors, which are involved in the regulation of neuronal excitability. This interaction may explain the anticonvulsant activity of NPT.
Biochemical and Physiological Effects:
NPT has been shown to exhibit a range of biochemical and physiological effects. The compound has been reported to exhibit anti-inflammatory, analgesic, anticonvulsant, and antitumor activities. NPT has also been shown to exhibit antibacterial and antifungal properties. The compound has been tested against various microorganisms and has shown promising results. NPT has also been studied for its potential use in the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of NPT is its wide range of pharmacological activities. This makes it a potentially useful compound for the treatment of various diseases. Another advantage of NPT is its relatively simple synthesis method. However, one of the limitations of NPT is its low solubility in water. This makes it difficult to administer the compound in vivo. Another limitation of NPT is its potential toxicity. Further studies are needed to determine the safety and toxicity of NPT.

Future Directions

There are several future directions for the study of NPT. One area of research could be the development of more efficient synthesis methods for NPT. Another area of research could be the investigation of the potential use of NPT in the treatment of Alzheimer's disease. Further studies are also needed to determine the safety and toxicity of NPT. Additionally, the potential use of NPT as an antibacterial or antifungal agent could be explored. Finally, the potential use of NPT in the treatment of other diseases, such as cancer, could also be investigated.
Conclusion:
In conclusion, NPT is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. The compound has been synthesized using various methods and has been shown to exhibit a range of biochemical and physiological effects. NPT has been reported to exhibit anti-inflammatory, analgesic, anticonvulsant, and antitumor activities. The compound has also been shown to exhibit antibacterial and antifungal properties. NPT has several advantages, including its wide range of pharmacological activities and relatively simple synthesis method. However, the compound also has limitations, including its low solubility in water and potential toxicity. Further studies are needed to determine the safety and toxicity of NPT. There are several future directions for the study of NPT, including the investigation of its potential use in the treatment of Alzheimer's disease and other diseases, as well as the development of more efficient synthesis methods.

Scientific Research Applications

NPT has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, anticonvulsant, and antitumor activities. NPT has also been reported to exhibit antibacterial and antifungal properties. The compound has been tested against various microorganisms and has shown promising results. NPT has also been studied for its potential use in the treatment of Alzheimer's disease.

properties

IUPAC Name

4-(naphthalen-2-yldiazenyl)-3-oxo-5-phenyl-1H-pyrazole-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5OS/c21-20(27)25-19(26)18(17(24-25)14-7-2-1-3-8-14)23-22-16-11-10-13-6-4-5-9-15(13)12-16/h1-12,24H,(H2,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMGQFAOXOJLPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)N(N2)C(=S)N)N=NC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-naphthylhydrazono)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
Reactant of Route 2
4-(2-naphthylhydrazono)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
Reactant of Route 3
4-(2-naphthylhydrazono)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
Reactant of Route 4
4-(2-naphthylhydrazono)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
Reactant of Route 5
4-(2-naphthylhydrazono)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
Reactant of Route 6
4-(2-naphthylhydrazono)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

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